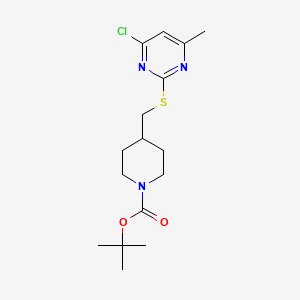
4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound. It belongs to the class of piperidine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a pyrimidine ring substituted with a chloro and methyl group, connected to a piperidine ring via a sulfanylmethyl linkage, and further esterified with tert-butyl carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from basic precursors like chloroacetaldehyde and methylamine, the pyrimidine ring is constructed through cyclization reactions.
Substitution Reactions: Introduction of the chloro and methyl groups on the pyrimidine ring using chlorinating agents and methylating reagents.
Thioether Formation: The sulfanylmethyl linkage is formed by reacting the pyrimidine derivative with a thiol compound.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization of appropriate precursors.
Esterification: The final step involves esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially converting the ester to an alcohol.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the ester group.
Substituted Pyrimidines: From nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Ligand in Coordination Chemistry: The compound can act as a ligand for metal complexes.
Biology
Pharmaceutical Research:
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its structural features.
Industry
Agrochemicals: Potential use as a precursor for herbicides or pesticides.
Materials Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester would depend on its specific application. In pharmaceutical research, it might interact with specific receptors or enzymes, modulating their activity. The sulfanylmethyl group could play a role in binding to biological targets, while the piperidine ring might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester: Similar structure with a methyl ester instead of tert-butyl ester.
4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid ethyl ester: Similar structure with an ethyl ester instead of tert-butyl ester.
Uniqueness
The tert-butyl ester group in 4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it unique compared to its methyl and ethyl ester counterparts, potentially offering different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C16H24ClN3O2S |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
tert-butyl 4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24ClN3O2S/c1-11-9-13(17)19-14(18-11)23-10-12-5-7-20(8-6-12)15(21)22-16(2,3)4/h9,12H,5-8,10H2,1-4H3 |
InChI Key |
PLJACAMQESRFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2CCN(CC2)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















